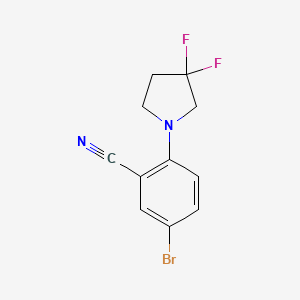

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

CAS No.: 1627693-40-6

Cat. No.: VC2734787

Molecular Formula: C11H9BrF2N2

Molecular Weight: 287.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1627693-40-6 |

|---|---|

| Molecular Formula | C11H9BrF2N2 |

| Molecular Weight | 287.1 g/mol |

| IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H9BrF2N2/c12-9-1-2-10(8(5-9)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 |

| Standard InChI Key | DVZRSHHJMARKJO-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)C#N |

| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)C#N |

Introduction

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of a bromine atom, a difluoropyrrolidinyl group, and a nitrile functional group attached to a benzene ring. This compound is of interest in various fields of research, particularly in medicinal chemistry and material science, due to its unique structural features and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves several key steps, including the reaction of appropriate precursors under optimized conditions. The choice of solvent, temperature, and reaction time is crucial for achieving high yields and purity.

Common reagents used in the synthesis of similar compounds include various halogenating agents and nitrile-forming reagents. The mechanism of these reactions often involves nucleophilic substitution or addition reactions, facilitated by the presence of electron-withdrawing groups like bromine and fluorine.

Biological and Material Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities are influenced by the presence of electron-withdrawing groups, which can enhance its reactivity towards nucleophiles and influence its binding affinity to enzymes and receptors.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential for drug development due to its unique structural features. |

| Material Science | Used as an intermediate in the synthesis of advanced materials. |

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and help in identifying impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume